molecular formula C14H11N3O2 B2444336 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole CAS No. 7291-96-5

2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2444336
CAS No.: 7291-96-5
M. Wt: 253.261
InChI Key: GDPNXLZOMJULAA-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-nitrobenzyl bromide with benzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-aminobenzyl)-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent added.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the nitrobenzyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications and potential drug development.

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNXLZOMJULAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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